molecular formula C19H19NO5 B2393519 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797196-41-8

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2393519
CAS No.: 1797196-41-8
M. Wt: 341.363
InChI Key: WDTYZWOKCLVLKV-UHFFFAOYSA-N
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Description

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a complex organic compound that features a benzodioxole moiety, an amino group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with an amine to form the corresponding Schiff base, followed by reduction to yield the amine. This intermediate can then be reacted with 4-methylphenylacetic acid chloride in the presence of a base to form the final ester product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl acetate
  • 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-chlorophenyl)acetate
  • 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-nitrophenyl)acetate

Uniqueness

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-13-2-4-14(5-3-13)9-19(22)23-11-18(21)20-10-15-6-7-16-17(8-15)25-12-24-16/h2-8H,9-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTYZWOKCLVLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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